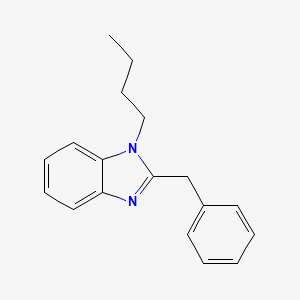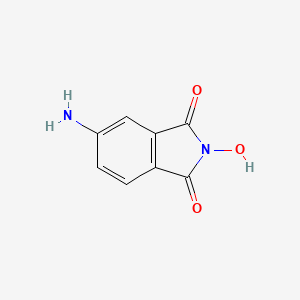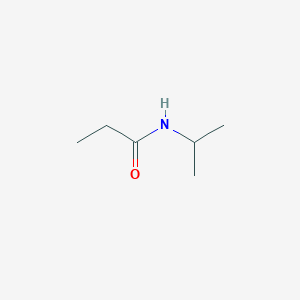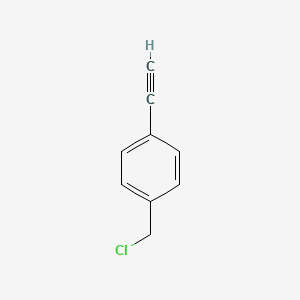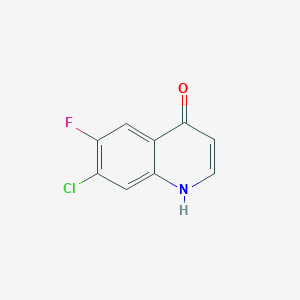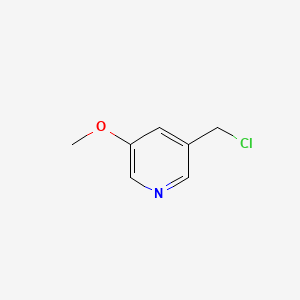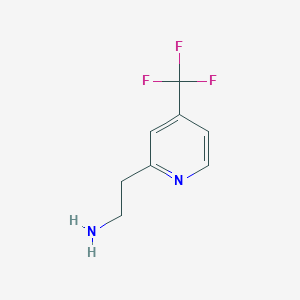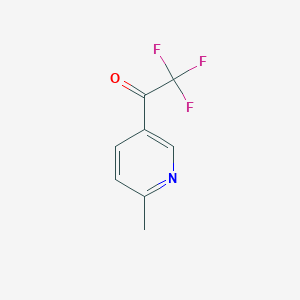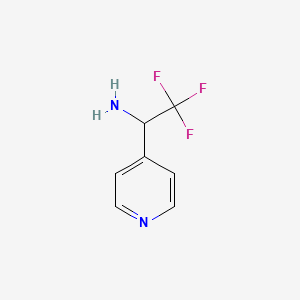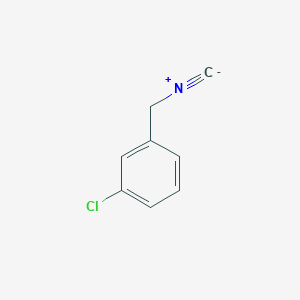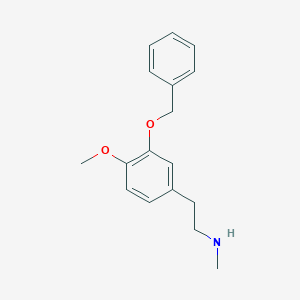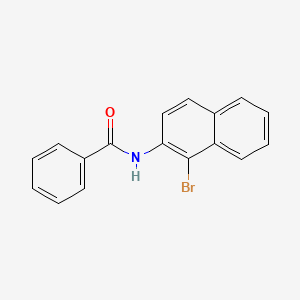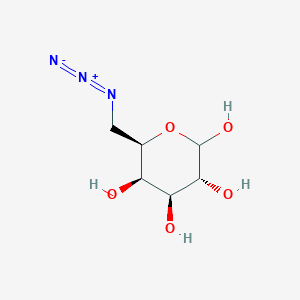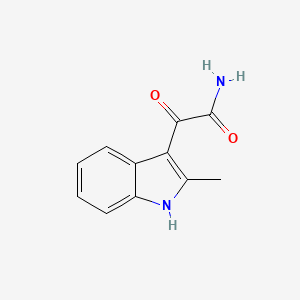
2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Overview
Description
The compound “2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” belongs to the class of indole derivatives. Indoles are heterocyclic compounds containing a five-membered ring fused to a six-membered ring, with a nitrogen atom in the five-membered ring . The presence of the methyl group at the 2-position of the indole ring and the oxoacetamide group could potentially influence the compound’s reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of “this compound” would consist of an indole ring system with a methyl group at the 2-position, and an oxoacetamide group also attached at the 2-position .Chemical Reactions Analysis
Indole compounds are known to undergo a variety of chemical reactions, often involving electrophilic substitution at the C3 position of the indole ring . The presence of the oxoacetamide group could potentially influence the compound’s reactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the polar oxoacetamide group could enhance the compound’s solubility in polar solvents .Scientific Research Applications
Potential as Cannabinoid Receptor Type 2 Ligands
A study by Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, including 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and evaluated them as cannabinoid receptor type 2 (CB2) ligands. The fluorinated derivative in this series was found to be a potent and selective CB2 ligand, suggesting potential therapeutic applications in conditions modulated by CB2 receptors (Moldovan et al., 2017).
Antioxidant Properties
Gopi and Dhanaraju (2020) focused on synthesizing novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives, a category which includes compounds similar to this compound. They found that these compounds exhibited significant antioxidant activity, which could be beneficial in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Antimicrobial and Anticancer Activities
A number of studies have synthesized various indole derivatives, including structures similar to this compound, and evaluated them for antimicrobial and anticancer activities. For instance, Attaby et al. (2007) synthesized derivatives that showed promising results as antimicrobial agents and GST enzyme inhibitors (Attaby et al., 2007). Additionally, Karaburun et al. (2018) synthesized and evaluated the anticancer activity of certain indole acetamide derivatives, demonstrating potential in cancer management (Karaburun et al., 2018).
Nematicidal Activity
In a study by Kaur (2019), indole derivatives including those related to this compound were synthesized and screened for nematicidal activity against root-knot nematode Meloidogyne incognita. The study found that certain chlorine-substituted indole derivatives showed significant nematicidal activity, suggesting potential applications in agricultural pest management (Kaur, 2019).
Potential Antiallergic Agents
Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which includes compounds structurally similar to this compound. The study found that these compounds have potential as novel antiallergic agents, with certain compounds showing significant potency in histamine release assays and other antiallergic activity tests (Menciu et al., 1999).
Future Directions
The study of indole derivatives is a vibrant field of research due to their prevalence in natural products and their wide range of biological activities . Future research on “2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” could involve investigating its synthesis, reactivity, and potential biological activities.
Mechanism of Action
Target of Action
Similar compounds such as (1-benzyl-5-methoxy-2-methyl-1h-indol-3-yl)acetic acid have been found to targetPhospholipase A2, membrane associated . Another compound, 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-n-[(1S)-1-(hydroxymethyl)propyl]acetamide, has been shown to target Prostaglandin G/H synthase 1 . These targets play crucial roles in various biological processes, including inflammation and pain sensation.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the indole derivative.
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Indole derivatives can interact with transporters or binding proteins, which could affect their localization or accumulation .
Subcellular Localization
Indole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-6-9(10(14)11(12)15)7-4-2-3-5-8(7)13-6/h2-5,13H,1H3,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMUZPMNBWVZJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298623 | |
| Record name | 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080-83-7 | |
| Record name | NSC124710 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-2-methyl-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B3045385.png)
